2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
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Overview
Description
2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of cyclization reactions starting from appropriate benzene derivatives.
Introduction of the imidazole moiety: This step involves the reaction of the dibenzo[b,e][1,4]diazepine intermediate with an imidazole derivative under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions, which could play a role in its biological activity. Additionally, the dibenzo[b,e][1,4]diazepine core may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a dibenzo[b,e][1,4]diazepine core with an imidazole moiety. This structural feature imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H31N5O2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H31N5O2/c1-28(2)14-22-26(24(34)15-28)27(19-8-4-3-5-9-19)33(23-11-7-6-10-21(23)32-22)17-25(35)30-13-12-20-16-29-18-31-20/h3-11,16,18,27,32H,12-15,17H2,1-2H3,(H,29,31)(H,30,35) |
InChI Key |
GEWSRJYOPMNDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCC4=CN=CN4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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